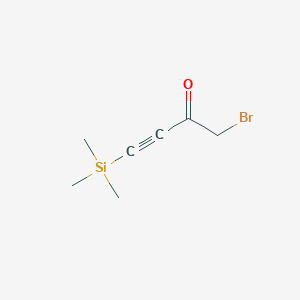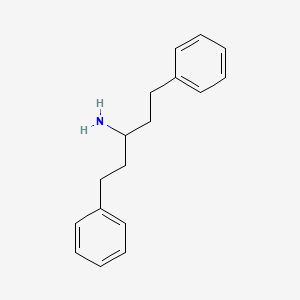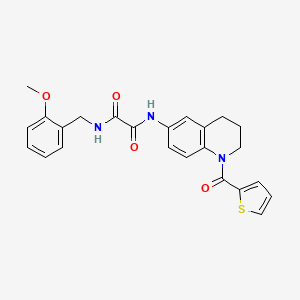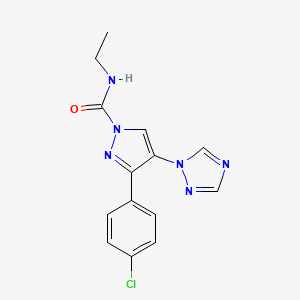
1-Brom-4-(trimethylsilyl)but-3-in-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and a butyne moiety
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of silicon-containing polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in the synthesis of bioactive compounds and probes for studying biological processes.
Wirkmechanismus
Target of Action
It’s known that this compound acts as a propargylating agent , which suggests that it may interact with various biological targets that have active sites susceptible to propargylation.
Mode of Action
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is used for the alkylation of dianion of beta-keto esters at gamma-carbon . This interaction results in the formation of new carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of allenic alcohols and terminal conjugated enynes , it can be inferred that this compound may influence pathways involving these molecules.
Result of Action
Its role in the synthesis of allenic alcohols and terminal conjugated enynes suggests that it may influence the structure and function of molecules in which these groups are present.
Action Environment
It’s known that this compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(trimethylsilyl)-3-butyne-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of azides, ethers, or amines.
Addition: Formation of dibromo or dichloro derivatives.
Reduction: Formation of alkenes or alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: Similar in structure but lacks the butyne moiety.
4-(Trimethylsilyl)-3-butyne-2-one: Lacks the bromine atom but shares the butyne and trimethylsilyl groups.
Uniqueness
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both the bromine atom and the butyne moiety, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-4-trimethylsilylbut-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMRAOWTLDXNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433257-41-1 |
Source


|
| Record name | 1-bromo-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)




![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)

![2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2386677.png)



